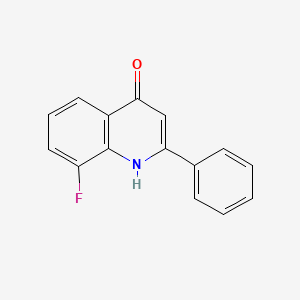

8-Fluoro-2-phenylquinolin-4(1H)-one

Description

8-Fluoro-2-phenylquinolin-4(1H)-one is a fluorinated quinolinone derivative characterized by a phenyl group at position 2 and a fluorine atom at position 8 on the quinoline scaffold. Quinolinones are known for their biological relevance, including antimicrobial, anticancer, and enzyme inhibitory activities .

Properties

CAS No. |

1070879-73-0 |

|---|---|

Molecular Formula |

C15H10FNO |

Molecular Weight |

239.24 g/mol |

IUPAC Name |

8-fluoro-2-phenyl-1H-quinolin-4-one |

InChI |

InChI=1S/C15H10FNO/c16-12-8-4-7-11-14(18)9-13(17-15(11)12)10-5-2-1-3-6-10/h1-9H,(H,17,18) |

InChI Key |

XAKOEESVQXECHQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C(=CC=C3)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoro-2-phenyl-4-quinolinol typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations . One common method is the reaction of 4-fluoroaniline with suitable reagents to form the desired quinoline derivative . The reaction conditions often include the use of catalysts, such as copper salts, and solvents like ethanol to facilitate the reaction .

Industrial Production Methods

Industrial production of 8-Fluoro-2-phenyl-4-quinolinol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-2-phenyl-4-quinolinol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can have enhanced biological activities or different chemical properties .

Scientific Research Applications

8-Fluoro-2-phenyl-4-quinolinol has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Investigated for its antimicrobial, antineoplastic, and antiviral activities.

Industry: Utilized in the development of new materials, such as liquid crystals and dyes.

Mechanism of Action

The mechanism of action of 8-Fluoro-2-phenyl-4-quinolinol involves its interaction with specific molecular targets, such as enzymes and DNA. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of essential biological processes . In the case of antimicrobial activity, it can interfere with DNA replication and repair mechanisms, resulting in cell death .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below compares 8-Fluoro-2-phenylquinolin-4(1H)-one with key analogs, highlighting substituent positions, molecular formulas, and properties:

Key Observations:

Ring Saturation: Dihydroquinolinones (e.g., compounds in ) exhibit partial saturation, reducing aromatic conjugation and altering electronic properties. This may affect binding interactions with biological targets.

Halogen Effects : Fluorine at position 8 enhances metabolic stability and electronegativity, while chlorine in introduces steric and electronic differences.

Physicochemical and Spectral Data

- 8-Fluoro-5-hydroxyquinolin-2(1H)-one (C₉H₆FNO₂): Density: 1.436 g/cm³ (predicted) Boiling Point: 401.9°C (predicted) pKa: 8.65 (hydroxyl group) .

- 8-Fluoro-2-methylquinolin-4(1H)-one (C₁₀H₈FNO): NMR data (analogous to ) would show distinct shifts for the methyl group (δ ~2.5 ppm in ¹H NMR) and fluorine coupling effects.

Missing Data for Target Compound:

Predicted properties for 8-Fluoro-2-phenylquinolin-4(1H)-one include higher molecular weight (257.25) and lower solubility than hydroxylated analogs due to the non-polar phenyl group.

Biological Activity

8-Fluoro-2-phenylquinolin-4(1H)-one is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 8-Fluoro-2-phenylquinolin-4(1H)-one can be represented as follows:

This compound features a fluorine atom at the 8-position and a phenyl group at the 2-position of the quinoline backbone, which is essential for its biological activity.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of quinoline derivatives, including 8-Fluoro-2-phenylquinolin-4(1H)-one. The compound has been shown to exhibit significant antiproliferative effects against various cancer cell lines.

Table 1: Anticancer Activity of 8-Fluoro-2-phenylquinolin-4(1H)-one

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| COLO205 (Colorectal) | 0.32 | Inhibition of tubulin polymerization |

| H460 (Lung) | 0.89 | Induction of apoptosis |

| Hep3B (Liver) | 0.75 | Cell cycle arrest at G2/M phase |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potency against these cancer types .

The anticancer activity of 8-Fluoro-2-phenylquinolin-4(1H)-one is primarily attributed to its ability to inhibit tubulin polymerization, which disrupts microtubule dynamics essential for cell division. Additionally, it has been observed to induce apoptosis through various pathways, including the downregulation of cyclins and cyclin-dependent kinases (CDKs), leading to cell cycle arrest .

Other Biological Activities

Beyond its anticancer properties, compounds similar to 8-Fluoro-2-phenylquinolin-4(1H)-one have also been investigated for their roles in inhibiting protein-protein interactions (PPIs), particularly in the context of hyperlipidemia treatment. For instance, derivatives have shown promise in blocking interactions between proprotein convertase subtilisin/kexin type 9 (PCSK9) and low-density lipoprotein receptors (LDLR), contributing to lipid-lowering effects .

Case Studies

A recent study focused on the synthesis and evaluation of several quinoline derivatives, including 8-Fluoro-2-phenylquinolin-4(1H)-one. The study employed both in vitro and in silico methods to assess biological activity and pharmacokinetic profiles. The results indicated that structural modifications could enhance anticancer efficacy while minimizing toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.